5-(3-Fluorophenoxy)pentan-1-amine

Übersicht

Beschreibung

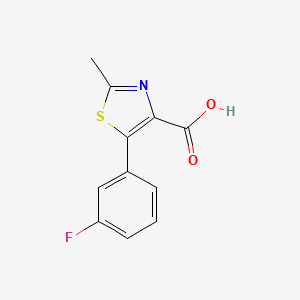

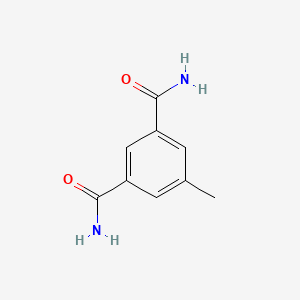

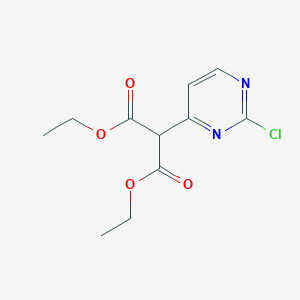

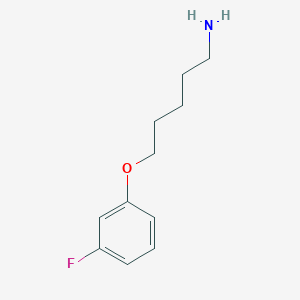

5-(3-Fluorophenoxy)pentan-1-amine is a chemical compound with the molecular formula C11H16FNO . It is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of 5-(3-Fluorophenoxy)pentan-1-amine consists of a pentan-1-amine chain with a fluorophenoxy group attached at the 5th carbon .Wissenschaftliche Forschungsanwendungen

Radical Fluorination in Medicinal Chemistry

The radical fluorination of 3-fluorobicyclo[1.1.1]pentan-1-amine demonstrates its potential as a unique and important building block in medicinal chemistry, emphasizing the necessity for new and intriguing compounds. This process involves an expedient synthesis, indicating a modern trend in the exploration of novel chemical spaces (Goh & Adsool, 2015).

Development of Bicyclo[1.1.1]pentan-1-amine

Bicyclo[1.1.1]pentan-1-amine serves as a crucial moiety in medicinal chemistry. The synthesis of this compound, although not extensively explored, is critical. A new route involving the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable and flexible method, signifying its importance in medicinal applications (Goh et al., 2014).

Bicyclo[1.1.1]pentan-1-amines as Bioisosteres

The aminoalkylation of [1.1.1]Propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, highlights their role as effective bioisosteres for aromatic rings and other chemical groups. This process showcases the potential of these compounds in pharmaceutical applications, especially due to their ability to streamline syntheses of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Hepatitis C NS5B Inhibitors and Bicyclo[1.1.1]Pentane

In the search for hepatitis C NS5B inhibitors, the incorporation of bicyclo[1.1.1]pentane into the chemical scaffold demonstrated improved metabolic stability. These inhibitors exhibited an unexpected in vivo conjugation pathway, which involved a phosphocholine moiety bound to the bicyclic moiety, indicating a novel approach in drug development and a potential interference with routine phospholipid synthesis (Zhuo et al., 2016).

Safety and Hazards

Aromatic amines, which include compounds similar to 5-(3-Fluorophenoxy)pentan-1-amine, can significantly harm human health and the environment. They can cause health issues in individuals who are occupationally exposed to such chemicals. Nonoccupational exposure to tobacco smoke and household products can also cause health issues. Water and soil contamination by these pollutants adversely affects aquatic organisms and groundwater quality .

Zukünftige Richtungen

5-(3-Fluorophenoxy)pentan-1-amine has attracted attention for its potential applications in various fields of research. Bicyclo[1.1.1]pentane (BCP), a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, has been synthesized directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles . This suggests potential future directions for the development of 5-(3-Fluorophenoxy)pentan-1-amine and similar compounds.

Eigenschaften

IUPAC Name |

5-(3-fluorophenoxy)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXOBPLLWXMFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenoxy)pentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)